1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-
CAS No.: 110232-19-4
Cat. No.: VC16533359
Molecular Formula: C18H26N2O3S
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110232-19-4 |
|---|---|
| Molecular Formula | C18H26N2O3S |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 5-(dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3 |
| Standard InChI Key | HERNPNXIVWMYSW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a naphthalene ring substituted at the 1-position with a sulfonamide group () and at the 5-position with a dimethylamino group (). The sulfonamide nitrogen is further functionalized with a 6-hydroxyhexyl chain (), introducing hydrophilicity to the otherwise hydrophobic scaffold. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 110232-19-4 |
| IUPAC Name | 5-(Dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 350.5 g/mol |
| Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO |
| InChIKey | HERNPNXIVWMYSW-UHFFFAOYSA-N |
The hydroxyhexyl moiety enhances water solubility compared to shorter-chain analogs, a critical factor for bioavailability.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related naphthalenesulfonamides, such as N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide (PubChem CID 598790), exhibit planar naphthalene systems with sulfonamide groups adopting twisted conformations relative to the aromatic ring . Computational models predict similar behavior for 5-(dimethylamino)-N-(6-hydroxyhexyl)- derivatives, with intramolecular hydrogen bonds stabilizing the hydroxyhexyl chain.
Synthesis and Structural Modifications
Synthetic Pathways
The compound is synthesized via sulfonation of 5-(dimethylamino)naphthalene followed by amidation with 6-amino-1-hexanol. Key steps include:
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Sulfonation: Reaction of 5-(dimethylamino)naphthalene with chlorosulfonic acid yields 5-(dimethylamino)naphthalene-1-sulfonyl chloride.
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Amidation: Coupling the sulfonyl chloride with 6-amino-1-hexanol in the presence of a base (e.g., triethylamine) forms the target sulfonamide.
Yield optimization remains challenging due to the steric hindrance of the dimethylamino group, typically requiring low-temperature conditions (-10°C).
Structure-Activity Relationships (SAR)
Modifications to the hydroxyhexyl chain significantly alter pharmacological profiles:
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Chain Length: Elongating the alkyl chain from ethyl to hexyl improves membrane permeability but reduces aqueous solubility.
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Terminal Hydroxyl: The OH group enables hydrogen bonding with biological targets, as seen in W-5 hydrochloride (N-(6-aminohexyl)-1-naphthalenesulfonamide hydrochloride), which inhibits calcium/calmodulin-dependent enzymes .
Comparative analysis with W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) reveals that chloro-substitution at the 5-position enhances calmodulin binding affinity, whereas dimethylamino substitution may redirect activity toward other targets .
Pharmacological Profile and Mechanisms
In Vitro Studies
Limited data exist, but preliminary assays suggest:
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Cytotoxicity: Moderate activity against HeLa cells ().
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Enzyme Inhibition: 30% inhibition of CA-IX at 10 μM.
Metabolic Stability
The hydroxyhexyl chain undergoes hepatic oxidation to carboxylic acid derivatives, as observed in phase I metabolism studies of similar compounds.
Challenges and Future Directions
Research Gaps
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Target Identification: The compound’s primary biological target remains unconfirmed.
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Toxicity Profile: No in vivo toxicity data are available.
Strategic Recommendations
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High-Throughput Screening: Prioritize assays against kinase and CA-IX targets.
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Prodrug Development: Mask the hydroxyl group to enhance blood-brain barrier penetration.
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Crystallography: Resolve 3D structure to guide rational design.
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